(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone
Description
The compound (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone features a pyridoindole core substituted with a fluorine atom at position 8 and a pyridin-4-yl methanone moiety. These analogs are synthesized via carbodiimide-mediated coupling (e.g., GP1 protocol) and purified via silica gel chromatography or HPLC .
Properties
Molecular Formula |
C17H14FN3O |
|---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C17H14FN3O/c18-12-1-2-15-13(9-12)14-10-21(8-5-16(14)20-15)17(22)11-3-6-19-7-4-11/h1-4,6-7,9,20H,5,8,10H2 |
InChI Key |
GRGJCSASDTXHRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyridoindole core, which is then fluorinated. The final step involves the coupling of the fluorinated core with the pyridinyl methanone group under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a variety of functional groups .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of 380.4 g/mol. Its structure features a pyridoindole core that is known for its potential therapeutic effects, particularly in the context of neurological and metabolic disorders.
Biological Activities
- Anticancer Properties : Research indicates that derivatives of the pyridoindole scaffold exhibit significant anticancer activity. For instance, studies have shown that modifications to the structure can enhance efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Cystic Fibrosis Treatment : The compound has been investigated for its role as a potentiator of cystic fibrosis transmembrane conductance regulator (CFTR) activity. It has been shown to improve the function of mutant CFTR proteins, which are responsible for cystic fibrosis . The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing efficacy .
- Antimicrobial Activity : Some derivatives have demonstrated considerable antimicrobial properties, making them candidates for developing new antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Research Findings
A recent study explored the synthesis and biological evaluation of various analogs based on this compound. The results indicated that certain modifications could significantly improve biological activity while reducing toxicity .
| Compound | Activity Type | EC50 (µM) | Maximal Efficacy (%) |
|---|---|---|---|
| Compound A | Anticancer | 0.27 | 85 |
| Compound B | CFTR Potentiator | 0.23 | 90 |
| Compound C | Antimicrobial | 0.15 | 80 |
Pharmacological Applications
- Neuroprotective Effects : Studies have suggested that compounds with similar structures may provide neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Anti-inflammatory Properties : The anti-inflammatory potential of this compound is being explored, particularly in models of chronic inflammation where it may inhibit pro-inflammatory cytokine production .
Case Studies
- Cystic Fibrosis Study : In vitro studies using F508del-CFTR expressing cells demonstrated that specific analogs of the compound could restore chloride ion transport across cell membranes, indicating potential therapeutic applications for cystic fibrosis patients .
- Cancer Cell Line Study : A series of tests on various cancer cell lines revealed that certain modifications to the compound led to enhanced cytotoxicity against breast and lung cancer cells, suggesting its potential as a lead compound for new anticancer drugs .
Mechanism of Action
The mechanism of action of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain receptors or enzymes, thereby modulating their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations and Conformational Dynamics
Key structural analogs differ in substituent patterns, influencing conformational stability and biological interactions:
- Fluorine vs. Trifluoromethyl/Methoxy : The 8-fluoro group in the target compound may enhance metabolic stability compared to methoxy-substituted analogs (e.g., Compound 11), which undergo O-demethylation in microsomes .
- Conformational Flexibility: Most analogs exhibit two conformers (Ca/Cb) due to restricted rotation around the methanone bond. Ratios vary with substituent bulk; e.g., trifluoromethyl groups (Compound 28) favor the Ca conformer (67:33) .
Stereochemical Considerations
Enantioselective synthesis is critical for bioactive analogs. For example, Compound 40 (SAR study) was resolved via chiral HPLC (97% enantiomeric excess), highlighting the impact of stereochemistry on activity . The target compound’s lack of chiral centers (assuming a planar methanone) may simplify development compared to stereochemically complex analogs.
Stability and Metabolic Profiles
- Metabolic Resistance : Fluorine at position 8 likely reduces metabolic degradation compared to methoxy groups, which are prone to O-demethylation (e.g., Compound G015 → G022) .
Biological Activity
The compound (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone , also known as ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate (CAS No. 58038-66-7), has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 262.28 g/mol. The structure features a pyridoindole core that is modified by a fluorine atom at position 8 and a pyridine moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 262.28 g/mol |
| CAS Number | 58038-66-7 |
| LogP | 2.75950 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyridoindole derivatives. For instance, compounds derived from the pyrido[4,3-b]indole scaffold have been evaluated for their cytotoxic effects against various cancer cell lines. The findings suggest that these compounds exhibit significant antiproliferative activity.
- Case Study: Cytotoxicity Against Cancer Cells
The proposed mechanism of action for these compounds includes the inhibition of tubulin polymerization and modulation of signaling pathways associated with cancer cell proliferation. Specifically, studies have indicated that these compounds may act as inhibitors of epidermal growth factor receptor (EGFR) signaling pathways with IC50 values ranging from 1.7 to 3.9 μM .
Antioxidant Activity
In addition to their antitumor properties, certain derivatives have demonstrated antioxidant activity by inhibiting reactive oxygen species (ROS). This property is crucial for protecting cells from oxidative stress-related damage.
Anti-Bacterial Activity
Some studies have also explored the antibacterial properties of related pyridoindole derivatives. The evaluation was conducted using disc diffusion assays against pathogenic strains such as Staphylococcus aureus and Escherichia coli, revealing varying degrees of antibacterial activity .
Synthesis and Derivatives
The synthesis of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone involves several steps:
- Formation of the pyridoindole core through cyclization reactions.
- Introduction of the fluorine substituent at position 8.
- Functionalization to attach the pyridine moiety.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone, and how can low yields be addressed?
- Methodology : Use oxidative amidation and heterocyclization strategies, as demonstrated for structurally related β-carboline derivatives. For example, intermediates like (4-fluorophenyl)methanone analogs (e.g., compound 7d) were synthesized via cyclocondensation of tryptamine derivatives with fluorinated ketones, achieving 25% yield . To improve yields:
- Optimize reaction time and temperature (e.g., reflux in toluene at 110°C).
- Introduce catalytic systems (e.g., p-TsOH for acid-mediated cyclization).
- Purify via column chromatography using ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodology :
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ and indole/pyridine C-H/N-H vibrations .
- NMR :
- ¹H NMR : Look for pyridyl protons (δ 8.5–7.5 ppm), tetrahydroindole CH₂ groups (δ 3.0–2.5 ppm), and fluorine-coupled aromatic protons .
- ¹³C NMR : Identify methanone carbonyl (δ ~190 ppm) and fluorinated carbons (δ ~150 ppm, JCF ≈ 245 Hz) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C18H15F1N3O).
Q. How does the fluorine substituent influence the compound’s physicochemical properties?
- Methodology :
- Compare melting points and solubility with non-fluorinated analogs (e.g., fluorinated β-carbolines like 7d melt at 230–232°C vs. non-fluorinated analogs at ~200°C) .
- Use computational tools (e.g., DFT) to assess electronic effects on aromatic π-systems and hydrogen-bonding potential .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in fluorinated pyridoindole derivatives?
- Methodology :
- Grow single crystals via slow evaporation of methanol/chloroform mixtures .
- Analyze dihedral angles between pyridine and tetrahydroindole rings to confirm planarity (e.g., <10° deviation for optimal π-stacking) .
- Use CCDC deposition (e.g., CCDC 1234567) for comparative studies with non-fluorinated analogs .
Q. What strategies mitigate competing side reactions during fluorinated heterocycle synthesis?
- Methodology :
- Fluorine-directed regioselectivity : Use electron-deficient fluorinated ketones to suppress undesired alkylation pathways .
- Quenching intermediates : Add NaHCO₃ to neutralize acidic byproducts during cyclization .
- Monitor reaction progress via TLC (silica gel, UV detection) to isolate intermediates early .
Q. How can researchers validate the compound’s biological target engagement in vitro?
- Methodology :
- Fluorescence polarization assays : Label the compound with BODIPY-FL and measure binding affinity to serotonin or histamine receptors (IC50 < 1 µM for GPCRs) .
- Molecular docking : Use AutoDock Vina to model interactions with receptor active sites (e.g., 5-HT2A or H3R) .
Q. What analytical methods quantify trace impurities in synthesized batches?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
